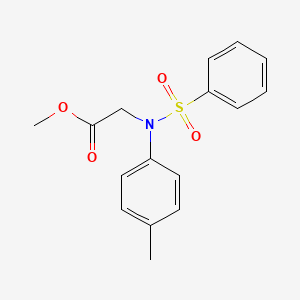
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MPPG, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. MPPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Polymer Electrolytes
- Guanidinium-Functionalized Polymer Electrolytes : Synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate, providing precise control of cation functionality without side reactions, and allows the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).
Synthesis and Proton Conductivity
- Poly(thiophenylene) Synthesis : Involves the polymerization of 4-(Methylsulfinyl)diphenyl sulfide (1), leading to sulfonated poly(thiophenylene) with good water affinity and excellent proton conductivity (Miyatake et al., 1997).
Organic Synthesis
- Synthesis of Tetrahydroisoquinolines : Utilizes N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a method involving N-benzylation and addition of arylmagnesium halide (Kommidi et al., 2010).
Polysulfones and Polymer Behavior
- Dynamic Mechanical Behavior of Polysulfones : Studies polysulfones made from bisphenols with varying methyl groups, affecting rigidity, glass transition temperature, and relaxation temperatures (Aitken et al., 1992).
Polymerization Initiators
- Cationic Polymerization of Glycidyl Phenyl Ether : Involves the use of derivatives of S-methylsulfonium salts as initiators, demonstrating their solubility and initiation capability upon heating (Shimomura et al., 1998).
Glycolipid and Polysaccharide Research
- Permethylating Glycolipid and Polysaccharide : An effective method for permethylation of complex carbohydrates, crucial for determining specificities of hormones and biological transport (Hakomori, 1964).
Bone Health and Osteoclastogenesis
- Inhibitory Activity on Osteoclast Differentiation : Examines the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, suggesting potential for treating postmenopausal osteoporosis (Cho et al., 2020).
Desalination and Membrane Science
- Composite NF Membranes : Study on novel Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form in polysulfone composite membranes for desalination, showing notable salt rejection and antifouling properties (Padaki et al., 2013).
Drug Discovery and COX Inhibitors
- Cyclooxygenase Inhibitors for Anti-Inflammatory Activity : Reports on the synthesis of 4-(aryloyl)phenyl methyl sulfones as COX inhibitors, showing potential in anti-inflammatory drug development (Harrak et al., 2010).
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-14(11-9-13)17(12-16(18)21-2)22(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBZDLMIKLPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

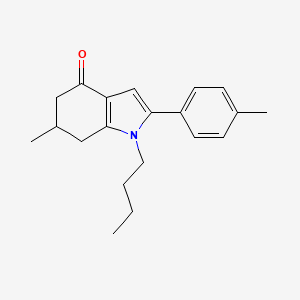
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)
![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)
![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)
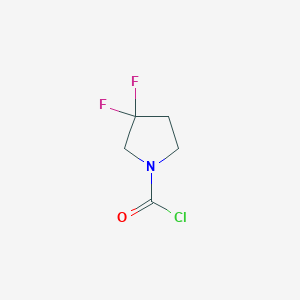
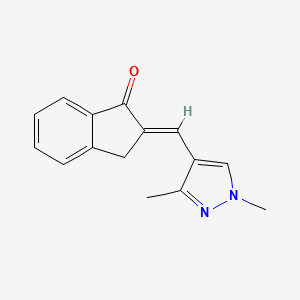
![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)
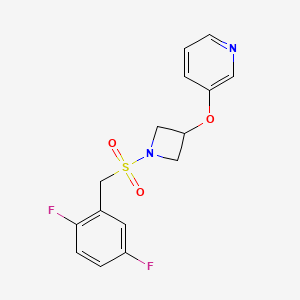
![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)
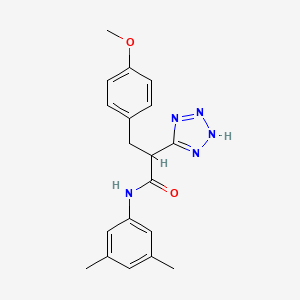
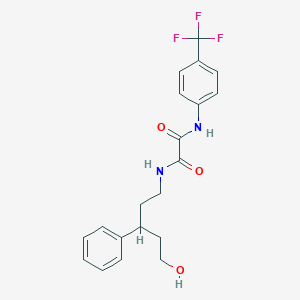
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)